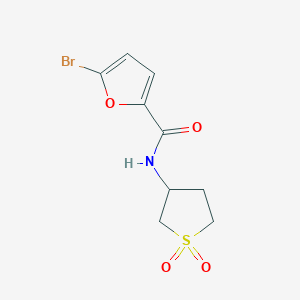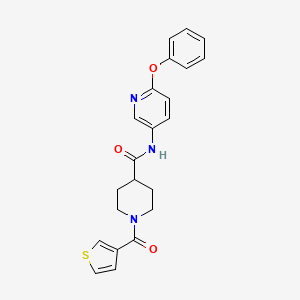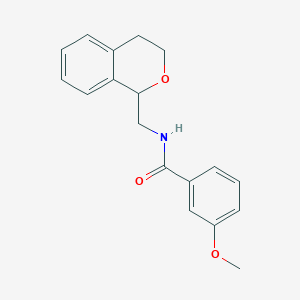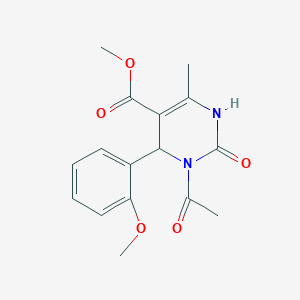
5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, often utilizing malononitrile, benzaldehyde derivatives, and nitrogen-containing bases such as piperidine under specific conditions. For example, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine yielded a structurally similar compound, demonstrating the versatility of this synthesis approach in generating complex molecules (Wu Feng, 2011).
Molecular Structure Analysis
Structural characterization often relies on techniques like NMR, mass spectrometry, and X-ray diffraction. These methods confirm the molecular geometry and presence of specific functional groups within the compound. For instance, the crystal structure of a related compound was determined through single-crystal X-ray diffraction, highlighting the compound's molecular arrangement and confirming its identity (J. Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions of such compounds can vary significantly based on the reacting agents and conditions. For example, reactions with nitrogen bases can lead to nucleophilic substitution, ring cleavage, or formation of new cyclic structures, showcasing the compound's reactive versatility (O. Shablykin et al., 2008).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on related compounds includes the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2010) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with moderate to good activities against test microorganisms (Bektaş et al., 2010).
Molecular Docking Studies of Benzimidazole Derivatives
Karayel conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This research highlights the potential of these compounds as EGFR inhibitors in cancer treatment (Karayel).
Anticancer Evaluation of Oxazole Derivatives
Kachaeva et al. (2018) synthesized new oxazole-carbonitriles and evaluated their in vitro anticancer activities against a panel of 60 cancer cell lines, showing promising growth inhibitory and cytostatic activities. This suggests the potential of oxazole derivatives in cancer research (Kachaeva et al., 2018).
Corrosion Inhibition Studies
Yadav et al. (2014, 2016) investigated the corrosion inhibition properties of synthesized pyridine and pyranopyrazole derivatives on steel in acidic solutions. These studies demonstrate the utility of such compounds in materials science, particularly for protecting metals against corrosion (Yadav et al., 2014), (Yadav et al., 2016).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on compounds affecting orexin receptors and their role in compulsive food consumption offers insights into potential therapeutic targets for eating disorders. Piccoli et al. (2012) investigated the effects of selective orexin receptor antagonists in a model of binge eating, suggesting a major role of OX1R mechanisms (Piccoli et al., 2012).
Propriétés
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-8-13(2)11-21(10-12)18-16(9-19)20-17(23-18)14-4-6-15(22-3)7-5-14/h4-7,12-13H,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMNDIUVWLVZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4065581.png)


![5-isopropyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}isoxazole](/img/structure/B4065598.png)
![5-(acetyloxy)-2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4065609.png)
![methyl N-[3-(4-morpholinylsulfonyl)benzoyl]-N-2-pyridinyl-beta-alaninate](/img/structure/B4065613.png)

![4-methyl-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}-1-phthalazinamine](/img/structure/B4065644.png)
![N-(3-bromo-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4065670.png)


![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)